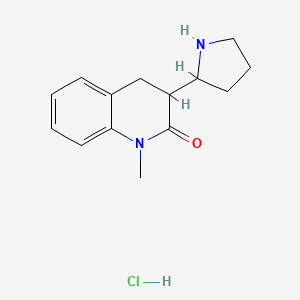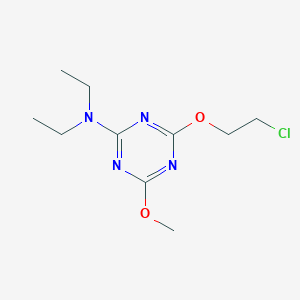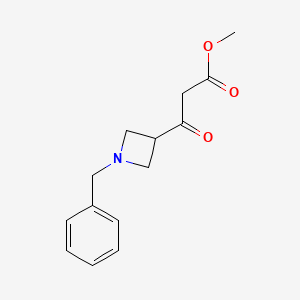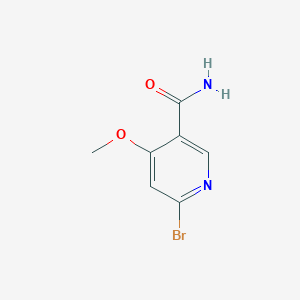
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes.
Vorbereitungsmethoden
The synthesis of 1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole can be achieved through several methods. One notable method involves the phototransposition of 1,5-dimethyl-3-(trifluoromethyl)pyrazole, which yields this compound in a 41% yield . This process involves the irradiation of the pyrazole compound, leading to the formation of the desired imidazole derivative. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Chemischer Reaktionen
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents. Common reagents used in these reactions include trifluoroacetic acid, alkyl trifluoroacetates, and various catalysts such as copper and palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
1,5-Dimethyl-3-(trifluoromethyl)pyrazole: A precursor in the synthesis of this compound.
2-Trifluoromethyl-4,5-dicyanoimidazole: Used in lithium battery technology.
Fluoroalkyl-derivatized imidazolium-based ionic liquids: Important in material science and green chemistry. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of specialized applications.
Eigenschaften
Molekularformel |
C6H7F3N2 |
|---|---|
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
1,2-dimethyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H7F3N2/c1-4-10-5(3-11(4)2)6(7,8)9/h3H,1-2H3 |
InChI-Schlüssel |
XPSDNHHUPMBSKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)






